The primary source of Iturin D is Bacillus subtilis and related species, which are known for their ability to synthesize a variety of lipopeptides. The biosynthesis of Iturin D involves non-ribosomal peptide synthetases, which facilitate the assembly of amino acids into complex structures without the direct involvement of ribosomes . The production of Iturin D can be influenced by various environmental factors and fermentation conditions, which can be optimized to enhance yield .
Iturin D falls under the category of cyclic lipopeptides, specifically classified as a member of the iturin family. This classification is based on its structural characteristics, including the presence of a cyclic backbone and hydrophobic fatty acid chains, which contribute to its biological activity and interaction with cellular membranes .
The synthesis of Iturin D can be achieved through both natural fermentation processes and synthetic methods. The natural biosynthesis typically involves culturing Bacillus strains under optimized conditions that favor the production of lipopeptides. Key methods include:
The genetic manipulation of Bacillus strains has also been explored to increase Iturin D production. Techniques such as promoter engineering and gene knockout strategies have shown promise in enhancing the expression levels of biosynthetic genes responsible for lipopeptide synthesis . The operon responsible for Iturin production spans over 38 kilobases and includes several open reading frames critical for its biosynthesis .
Iturin D possesses a complex cyclic structure characterized by a hydrophobic tail and a hydrophilic head, which allows it to interact effectively with fungal cell membranes. The molecular formula for Iturin D is typically represented as , indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which help elucidate the specific arrangement of atoms within the molecule and confirm its identity among other lipopeptides .
Iturin D exhibits various chemical reactions typical for cyclic lipopeptides. These include:
The antifungal mechanism involves binding to ergosterol in fungal membranes, disrupting membrane integrity and function. This interaction has been studied extensively using fluorescence microscopy and electron microscopy techniques to visualize membrane changes upon treatment with Iturin D .
The mechanism through which Iturin D exerts its antifungal activity involves several steps:
Studies have shown that Iturin D is particularly effective against pathogens such as Fusarium species, demonstrating significant inhibition at low concentrations . The precise action mechanism has been confirmed through various bioassays that measure cell viability post-treatment.
Relevant analyses often employ high-performance liquid chromatography (HPLC) for purity assessment and quantification in biological samples .
Iturin D has several applications in scientific research and industry:
The discovery of the iturin lipopeptides traces back to 1949 when Walton and Woodruff isolated an antifungal compound from Bacillus subtilis, marking the first documented member of this family [9]. This foundational work paved the way for the identification of "iturin" in 1950, named after the Ituri Forest in the Congo where the producing strain originated [1] [9]. By the late 1970s and early 1980s, systematic chemical characterization efforts led by Peypoux and colleagues elucidated the structures of key analogs, including iturin A (1978), bacillomycin D (1980), and bacillomycin L (1977) [9]. Iturin D emerged as a distinct entity during this period, identified through advanced chromatographic separation techniques and mass spectrometry analyses that revealed its unique structural attributes compared to earlier characterized variants [9]. This era established the iturin family as cyclic heptapeptides linked to β-amino fatty acid chains (typically C₁₄–C₁₇) and highlighted their potent antifungal properties, setting the stage for biocontrol applications.
Table 1: Key Milestones in Iturin Family Discovery
Year | Discovery | Significance | Reference |
---|---|---|---|
1949 | Initial antifungal compound from B. subtilis | First evidence of iturin-like activity | Walton & Woodruff |
1950 | Naming of "iturin" | Compound named after geographical origin (Ituri Forest) | Delcambe |
1978 | Structural elucidation of iturin A | Defined heptapeptide core + β-amino fatty acid chain | Peypoux et al. |
1980 | Characterization of bacillomycin D | Expanded iturin structural diversity | Peypoux et al. |
1980s | Identification of iturin D | Discovery of variant with free carboxyl group | Peypoux et al. |
Iturin D belongs to the iturinic lipopeptide family—a subgroup of non-ribosomal peptides produced primarily by the Bacillus subtilis species complex. Genomic analyses have revealed that this family comprises several structurally related compounds: iturin A, iturin C, iturin D, iturin E, bacillomycin D, bacillomycin F, bacillomycin L, mycosubtilin, and mojavensin [9] [10]. These share a conserved Asn¹-Tyr²-Asn³ N-terminal motif in their heptapeptide ring but diverge at positions 4–7, dictating their functional classification [9]. Phylogenetically, iturin D-producing strains cluster within the Bacillus subtilis group, particularly in B. subtilis, B. amyloliquefaciens, and B. siamensis lineages, as confirmed through average nucleotide identity (ANI) analyses of genomes harboring non-ribosomal peptide synthetase (NRPS) clusters [9] [10]. The biosynthetic operon (ituD, ituA, ituB, ituC) is evolutionarily conserved, though sequence variations in the ituA and ituB modules account for amino acid substitutions that differentiate iturin D from analogs like iturin A or bacillomycin F [9]. Notably, B. siamensis strains have recently been validated as producers of iturin D, expanding the taxonomic range beyond classically studied B. subtilis isolates [10].
Table 2: Classification of Iturin D Among Major Iturinic Lipopeptides
Lipopeptide | Amino Acid Sequence (Positions 4–7) | Fatty Acid Chain Length | Key Producing Species |
---|---|---|---|
Iturin D | Glu⁴-Pro⁵-Asn⁶-Ser⁷ | C₁₄–C₁₇ | B. subtilis, B. siamensis |
Iturin A | Gln⁴-Pro⁵-Asn⁶-Ser⁷ | C₁₄–C₁₇ | B. subtilis, B. amyloliquefaciens |
Bacillomycin D | Asn⁴-Pro⁵-Tyr⁶-Asn⁷ | C₁₄–C₁₇ | B. subtilis, B. velezensis |
Bacillomycin F | Asn⁴-Ser⁵-Tyr⁶-Asn⁷ | C₁₄–C₁₇ | B. siamensis, B. subtilis |
Mycosubtilin | Asn⁴-Tyr⁵-Asn⁶-Gln⁷ | C₁₅–C₁₇ | B. subtilis |
Iturin D’s molecular structure centers on a cyclic heptapeptide core covalently linked to a β-amino fatty acid chain (C₁₄–C₁₇). Its defining feature is a free carboxyl group at position 4, conferred by a glutamic acid (Glu) residue, which replaces the glutamine (Gln) found in iturin A or the asparagine (Asn) in bacillomycin D [3] [9]. This structural modification significantly alters its physicochemical properties:
Spectroscopic analyses, including ¹H- and ¹³C-NMR, confirm these features. Key NMR signatures include distinctive chemical shifts for Glu⁴ (δ~C~ 174.5 ppm for COO⁻; δ~H~ 4.25 ppm for α-H) and the β-amino fatty acid moiety (δ~C~ 38.5 ppm for β-carbon; δ~H~ 2.95 ppm for NH-CH) [5] [6]. Unlike iturin E, which carries a carboxymethyl group esterifying Glu⁴, iturin D retains the free carboxylate, enabling ionic interactions absent in other variants [9]. This structural uniqueness underpins its biological activity, particularly in pore formation in fungal membranes, where the anionic carboxyl group may facilitate initial electrostatic interactions with phospholipid head groups [3] [10].
Table 3: Spectroscopic Signatures Differentiating Iturin D from Key Analogs
Structural Feature | Iturin D | Iturin A | Bacillomycin D |
---|---|---|---|
Residue at Position 4 | Glu (δ~C~ 174.5 ppm; δ~H~ 4.25 ppm) | Gln (δ~C~ 172.1 ppm; δ~H~ 4.18 ppm) | Asn (δ~C~ 172.8 ppm; δ~H~ 4.32 ppm) |
Functional Group at Pos. 4 | Free carboxyl (COOH) | Carboxamide (CONH₂) | Carboxamide (CONH₂) |
Fatty Acid Chain (C14) | m/z 1044.6 [M+2H]²⁺ | m/z 1043.5 [M+2H]²⁺ | m/z 1051.5 [M+2H]²⁺ |
Key ROESY Correlations | Hα-Glu⁴/Hβ-Pro⁵; Hα-Ser⁷/NH-FA | Hα-Gln⁴/Hβ-Pro⁵; Hα-Ser⁷/NH-FA | Hα-Asn⁴/Hβ-Tyr⁵; Hα-Asn⁷/NH-FA |
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